

# What are the physical properties of Hexyltrimethylammonium bromide?

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Compound of Interest

Compound Name: Hexyltrimethylammonium bromide

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# Hexyltrimethylammonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of **Hexyltrimethylammonium bromide** (HTAB). The information is curated for researchers, scientists, and professionals in drug development who utilize this cationic surfactant in their work. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate fundamental concepts.

## **Core Physical Properties**

**Hexyltrimethylammonium bromide**, a quaternary ammonium compound, presents as a solid at room temperature. Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, governs its behavior in various solvents and at interfaces.

## **Quantitative Data Summary**

The following table summarizes the available quantitative physical properties of **Hexyltrimethylammonium bromide**. For comparative context, data for the longer-chain analogue, Hexadecyltrimethylammonium bromide (CTAB), is also included where available, as HTAB-specific data is not always readily published.



Property	Hexyltrimethylammonium Bromide (HTAB)	Hexadecyltrimethylammon ium Bromide (CTAB)
Molecular Formula	C <sub>9</sub> H <sub>22</sub> BrN[1]	C19H42BrN[2]
Molecular Weight	224.18 g/mol [1]	364.45 g/mol
CAS Number	2650-53-5[1]	57-09-0[2]
Appearance	Solid[3]	White powder or crystals[4]
Melting Point	182-184 °C	237-243 °C[2]
Boiling Point	Data not available	Data not available
Solubility	Soluble in DMSO (200 mg/mL)	Soluble in water (100 mg/mL), freely soluble in alcohol, sparingly soluble in acetone, practically insoluble in ether and benzene
Critical Micelle Concentration (CMC)	~1.0 M (Estimated)	0.92-1.0 mM in water[2]
Surface Tension	Data not available	Data not available in provided results

## **Experimental Protocols**

The determination of the physical properties of surfactants like **Hexyltrimethylammonium bromide** requires precise experimental methodologies. Below are detailed protocols for key characterization experiments.

## **Determination of Melting Point**

The melting point of a solid surfactant is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:



- Sample Preparation: A small amount of finely powdered, dry **Hexyltrimethylammonium bromide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature probe, and a viewing lens is used.
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.
- Observation: The sample is observed through the viewing lens. The temperature at which
  the first drop of liquid appears is recorded as the start of the melting range.
- Final Determination: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.
- Melting Range: The temperature at which the last solid crystal melts is recorded as the end
  of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure
  compound.

## **Determination of Solubility**

The solubility of a surfactant in various solvents is a fundamental property that dictates its applications.

Methodology for Aqueous Solubility:

- Sample Preparation: A series of vials are prepared, each containing a fixed volume of the desired solvent (e.g., deionized water).
- Addition of Surfactant: Increasing, precisely weighed amounts of Hexyltrimethylammonium bromide are added to each vial.
- Equilibration: The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Observation: The vials are visually inspected for the presence of undissolved solid. The lowest concentration at which solid material remains is noted.
- Quantification (Optional): For a more precise determination, the saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining surfactant is determined.

Methodology for Organic Solvent Solubility:

The same procedure as for aqueous solubility is followed, substituting the organic solvent of interest (e.g., ethanol, acetone, DMSO).

## Determination of Critical Micelle Concentration (CMC) by Tensiometry

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Surface tensiometry is a common method for its determination.

#### Methodology:

- Solution Preparation: A stock solution of **Hexyltrimethylammonium bromide** in deionized water is prepared. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.
- Instrumentation: A tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, is used. The instrument is calibrated with deionized water.
- Measurement: The surface tension of each dilution is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force exerted on it by the surface tension is measured.
- Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.
- CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a point where the surface tension remains

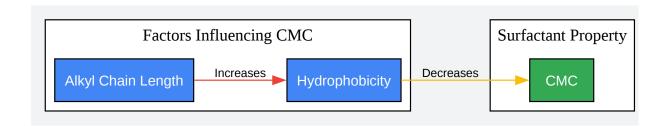


relatively constant. The intersection of these two linear portions is the Critical Micelle Concentration.[5]

### **Visualizations**

## Relationship between Alkyl Chain Length and CMC

The Critical Micelle Concentration of alkyltrimethylammonium bromides is strongly dependent on the length of the hydrophobic alkyl chain. As the chain length increases, the surfactant becomes less soluble in water, and micelle formation occurs at a lower concentration. This inverse relationship is a fundamental principle in surfactant science.



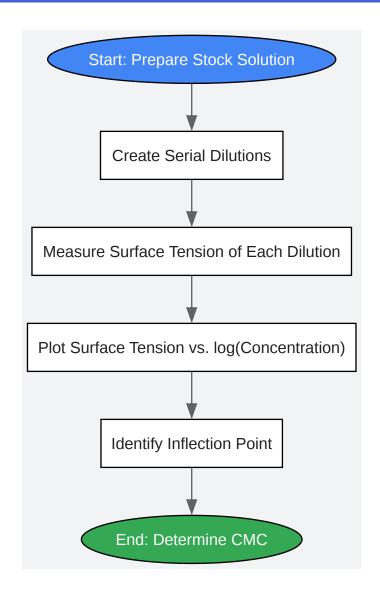
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Caption: Logical relationship between alkyl chain length and CMC.

## **Experimental Workflow for CMC Determination by Tensiometry**

The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the surface tensiometry method described in the experimental protocols.





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Caption: Workflow for CMC determination via tensiometry.

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